Nor Verapamil N-beta-D-Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

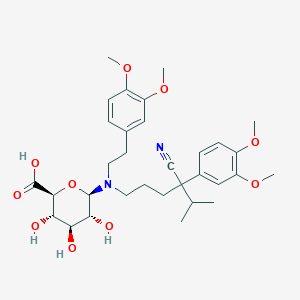

Nor Verapamil N-beta-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₃₂H₄₄N₂O₁₀ and its molecular weight is 616.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of Nor Verapamil N-beta-D-Glucuronide is the L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility .

Mode of Action

This compound inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2 . This interaction results in the modulation of calcium influx into the cells, thereby affecting the contraction of cardiac and smooth muscle cells .

Biochemical Pathways

It is known that the compound can interact with other targets, including other calcium channels, potassium channels, and adrenergic receptors . These interactions could potentially affect a variety of biochemical pathways, leading to downstream effects on cellular function.

Pharmacokinetics

It is known that the compound is a metabolite of verapamil , which suggests that it may share some of Verapamil’s pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. For instance, by inhibiting L-type calcium channels, the compound could affect the contraction of cardiac and smooth muscle cells . Additionally, its interactions with other targets could lead to a variety of other cellular effects .

生物活性

Nor Verapamil N-beta-D-Glucuronide is a significant metabolite of the calcium channel blocker verapamil, primarily formed through glucuronidation. This compound exhibits various biological activities, particularly in drug metabolism and pharmacokinetics. This article explores its synthesis, biological effects, and implications in drug interactions.

Synthesis and Metabolism

Nor Verapamil is generated from verapamil via N-demethylation, predominantly mediated by cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The glucuronidation process involves the conjugation of norverapamil with glucuronic acid, forming this compound. Studies indicate that this metabolite is present in significant quantities in bile after administering verapamil, with about 2% of the dose appearing as the N-glucuronide conjugate in rats over an 8-hour period .

Pharmacological Effects

This compound retains approximately 20% of the cardiovascular activity of its parent compound, verapamil . Its role as a metabolite suggests it may contribute to the overall pharmacological profile of verapamil, impacting its efficacy and safety.

Cytochrome P450 Interaction

Research has shown that various glucuronides, including those derived from verapamil, can inhibit cytochrome P450 enzymes. For instance, studies have indicated that this compound may exhibit time-dependent inhibition of CYP3A4, a key enzyme involved in drug metabolism . This interaction can lead to altered pharmacokinetics for co-administered drugs metabolized by CYP3A4.

Case Studies and Research Findings

- Inhibition Studies : A detailed study assessed the inhibitory effects of several glucuronides on human liver microsomes. This compound was found to exhibit varying degrees of inhibition on CYP enzymes, highlighting its potential impact on drug-drug interactions .

- Metabolite Profiling : In a study involving primary human hepatocytes, Nor Verapamil was identified among other metabolites following the administration of verapamil. The identification was facilitated through advanced techniques such as LC-MS/MS and LC-NMR .

- Clinical Implications : The presence of this compound in systemic circulation raises considerations for clinical practice, especially regarding dosing regimens for patients taking verapamil alongside other medications that are substrates for CYP enzymes.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Formation | Synthesized from verapamil via N-demethylation and subsequent glucuronidation |

| Cardiovascular Activity | Retains ~20% activity compared to verapamil |

| CYP Inhibition | Exhibits time-dependent inhibition of CYP3A4 |

| Metabolite Presence | Detected in bile and urine post-verapamil administration |

科学研究应用

Pharmacokinetics and Metabolism

Nor Verapamil N-beta-D-Glucuronide is formed through the glucuronidation of norverapamil, which is a major metabolite of verapamil. This metabolic pathway is crucial as it influences the pharmacokinetics of verapamil and its efficacy in clinical settings. The enzymatic conversion involves UDP-glucuronosyltransferases (UGTs), which facilitate the conjugation process, enhancing the solubility and excretion of the drug .

1.1. Enzymatic Activity

The activity of UGTs can vary significantly among individuals, affecting the pharmacokinetics of this compound. Studies indicate that variations in UGT polymorphisms can lead to differences in drug metabolism, potentially impacting therapeutic outcomes .

Clinical Implications

This compound has implications in various therapeutic areas, particularly in cardiovascular medicine.

2.1. Cardiovascular Therapy

As a metabolite of verapamil, this compound retains some pharmacological activity, contributing to the overall therapeutic effects of verapamil in managing conditions such as hypertension and arrhythmias . Its role in modulating calcium channel activity is particularly notable.

2.2. Drug-Drug Interactions

Research indicates that this compound may influence the pharmacokinetics of co-administered drugs. For instance, studies have shown that verapamil can inhibit intestinal beta-glucuronidase activity, affecting the bioavailability of morphine-6-glucuronide and its conversion to morphine . This interaction highlights the importance of considering this compound's effects when prescribing medications that undergo similar metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties and clinical relevance of this compound.

3.1. Biliary Excretion Studies

In animal models, biliary excretion studies demonstrated that significant amounts of norverapamil are excreted as glucuronides, including this compound. In rats administered with verapamil, approximately 2% of the dose was found in bile as this glucuronide over an 8-hour period . This finding underscores the importance of glucuronidation in drug clearance.

3.2. Pharmacokinetic Modeling

Physiologically-based pharmacokinetic models have been developed to evaluate drug-drug interactions involving this compound. These models help predict how changes in metabolism might affect drug efficacy and safety profiles . Such modeling is essential for optimizing dosing regimens and minimizing adverse effects.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | C32H44N2O10 |

| Metabolic Pathway | Formed via glucuronidation of norverapamil |

| Clinical Uses | Primarily in cardiovascular therapy |

| Key Enzymes Involved | UDP-glucuronosyltransferases (UGTs) |

| Impact on Drug Interactions | Modulates bioavailability of co-administered drugs |

| Animal Study Findings | 2% biliary excretion as glucuronides after administration |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Nor Verapamil N-beta-D-Glucuronide in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity for glucuronide metabolites. Beta-glucuronidase hydrolysis can confirm metabolite identity by comparing chromatographic profiles before and after enzymatic treatment . Chromogenic substrates like 4-nitrophenyl-beta-D-glucuronide (PNPG) are also used to validate enzymatic activity in kinetic studies .

Q. What is the metabolic pathway leading to the formation of this compound?

- Methodology : Nor Verapamil undergoes Phase II metabolism via UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A and UGT2B isoforms. In vitro assays using liver microsomes or recombinant UGTs, combined with inhibition studies (e.g., using β-glucuronidase), can elucidate enzyme-specific contributions .

Q. How should researchers handle this compound to ensure safety and stability during experiments?

- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and goggles. Store the compound at -20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis. Waste must be segregated and disposed via certified biohazard protocols due to potential environmental toxicity .

Advanced Research Questions

Q. How can experimental design address variability in this compound pharmacokinetics across species?

- Methodology : Employ crossover studies with controlled variables (e.g., diet, genetic polymorphisms). Use ANOVA with post-hoc tests (e.g., Tukey) to compare clearance rates and metabolite ratios in plasma/tissue samples. Dose-response models (e.g., Michaelis-Menten kinetics) can identify species-specific UGT activity .

Q. What mechanisms explain conflicting data on the cellular transport of this compound?

- Methodology : Discrepancies may arise from differences in organic anion-transporting polypeptide (oatp) isoforms. Use transfected cell lines (e.g., HeLa cells with oatp1B1/1B3) to assess affinity (Km) and competitive inhibition assays with estradiol-17β-D-glucuronide, a high-affinity oatp substrate .

Q. How does this compound influence calcium channel dynamics compared to its parent compound, verapamil?

- Methodology : Patch-clamp electrophysiology on cardiomyocytes can compare L-type calcium channel inhibition. Pre-treat cells with β-glucuronidase to hydrolyze the metabolite and assess reversibility. Western blotting for phosphorylated ERK/PKCα may reveal downstream signaling differences .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in vivo?

- Methodology : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability. Pair with Bonferroni-corrected ANOVA to compare treatment groups. Include covariates like renal/hepatic function to refine pharmacokinetic-pharmacodynamic (PK-PD) models .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported plasma half-lives of this compound?

- Methodology : Differences may stem from assay sensitivity (e.g., ELISA vs. LC-MS/MS) or sampling timepoints. Conduct a meta-analysis with stratification by analytical method and population (e.g., healthy vs. renally impaired). Use Bland-Altman plots to assess bias between techniques .

Q. Why do some studies report negligible biological activity for this compound, while others suggest indirect pharmacological effects?

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O10/c1-19(2)32(18-33,21-9-11-23(41-4)25(17-21)43-6)13-7-14-34(15-12-20-8-10-22(40-3)24(16-20)42-5)30-28(37)26(35)27(36)29(44-30)31(38)39/h8-11,16-17,19,26-30,35-37H,7,12-15H2,1-6H3,(H,38,39)/t26-,27-,28+,29-,30+,32?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMAYXZKGXGNE-OOIBDUHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)C2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CCCN(CCC1=CC(=C(C=C1)OC)OC)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。